2-Dibenzofuranamine
Overview
Description
2-Dibenzofuranamine, also known as dibenzo[b,d]furan-2-amine, is a polycyclic aromatic compound with the molecular formula C₁₂H₉NO. It is a derivative of dibenzofuran, where an amino group is attached to the second position of the dibenzofuran ring. This compound is known for its applications in the synthesis of dyes and its potential biological activities .
Mechanism of Action
Target of Action
It’s worth noting that the compound is a derivative of benzofuran, which has been found to interact with lysozyme, a type of enzyme .
Biochemical Pathways
It’s known that benzofuran derivatives can have various effects on biological systems, which suggests that 2-dibenzofuranamine may also interact with multiple biochemical pathways .
Result of Action
It’s known that benzofuran derivatives can have various effects on biological systems, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
Biochemical Analysis
Cellular Effects
It is known that 2-Dibenzofuranamine can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 128°C and a boiling point of 316.88°C .
Dosage Effects in Animal Models
It is known that this compound is a carcinogen .
Metabolic Pathways
It is known that this compound can interact with various enzymes and cofactors .
Transport and Distribution
It is known that this compound can interact with various transporters and binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Dibenzofuranamine can be synthesized through various methods. One common approach involves the reaction of benzo derivatives. For example, dibenzofuran can be synthesized through the oxidation of aromatic alcohols or the addition reaction of aromatic ketones . The specific conditions for these reactions can vary, but they typically involve the use of oxidizing agents or catalysts to facilitate the formation of the dibenzofuran ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form, ranging from white to green powder or crystals .
Chemical Reactions Analysis
Types of Reactions
2-Dibenzofuranamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the amino group or other functional groups attached to the dibenzofuran ring.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while substitution reactions can produce a wide range of substituted dibenzofuranamines .
Scientific Research Applications
2-Dibenzofuranamine has several scientific research applications, including:
Comparison with Similar Compounds
2-Dibenzofuranamine can be compared with other similar compounds, such as:
Dibenzofuran: The parent compound without the amino group.
2-Nitrodibenzofuran: A derivative with a nitro group instead of an amino group.
2-Chlorodibenzofuran: A derivative with a chlorine atom instead of an amino group.
The uniqueness of this compound lies in its amino group, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
dibenzofuran-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYZMBQLAYDJIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4039239 | |
Record name | 2-Aminodiphenylene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4039239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3693-22-9 | |
Record name | 2-Dibenzofuranamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3693-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Dibenzofuranamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003693229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-DIBENZOFURANAMINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402280 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminodiphenylene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4039239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Dibenzofuranamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-DIBENZOFURANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/008JZJ6NVX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do substituted 2-dibenzofuranamines exert their therapeutic effect on migraine?
A1: The research paper highlights that specific substituted 2-dibenzofuranamines act as 5-HT1F receptor agonists []. While the exact mechanism of action in migraine is not fully elucidated in the paper, 5-HT1F receptor agonists are believed to work by inhibiting the release of neuropeptides, such as calcitonin gene-related peptide (CGRP), from trigeminal nerve endings. This inhibition of CGRP release helps to prevent the dilation and inflammation of blood vessels in the brain, which are key events in the development of migraine headaches.
Q2: What is the relationship between the chemical structure of 2-dibenzofuranamines and their activity as 5-HT1F receptor agonists?
A2: The paper emphasizes the Structure-Activity Relationship (SAR) of substituted 2-dibenzofuranamines, indicating that modifications at the 8-position of 1,2,3,4-tetrahydro-2-dibenzofuranamines and the 9-position of 2-aminocyclohepta[b]benzofurans significantly influence their binding affinity and selectivity for the 5-HT1F receptor []. The study explores various substituents at these positions, including alkyl groups, halogens, and aromatic rings, to identify structural features that enhance their potency and selectivity as 5-HT1F agonists.
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